molecular formula C22H26N4O B11002247 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B11002247
M. Wt: 362.5 g/mol
InChI Key: KTQSQVCVJISQMO-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of tryptamine with a substituted piperazine derivative under controlled conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The pyridine ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is unique due to its combination of indole, piperazine, and pyridine moieties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H26N4O/c27-22(9-8-18-17-24-21-7-2-1-6-20(18)21)26-15-13-25(14-16-26)12-10-19-5-3-4-11-23-19/h1-7,11,17,24H,8-10,12-16H2

InChI Key

KTQSQVCVJISQMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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